molecular formula C11H11N3S B1483736 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2097964-69-5

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1483736
CAS No.: 2097964-69-5
M. Wt: 217.29 g/mol
InChI Key: KCOAANMSPUVRNY-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile (CAS 2097964-69-5) is a high-purity pyrazole derivative supplied for research and development purposes. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure integrates a thiophene heterocycle and an acetonitrile functional group, making it a valuable intermediate for synthesizing more complex molecules and for exploring structure-activity relationships (SAR) . Pyrazole derivatives are extensively investigated for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory applications . The acetonitrile moiety, in particular, can serve as a versatile chemical handle for further functionalization, such as in the development of amino-acetonitrile derivatives (AADs) with demonstrated biological activity . Researchers utilize this compound under the strict condition that it is For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information. The compound should be stored at 2-8°C .

Properties

IUPAC Name

2-(5-ethyl-3-thiophen-2-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-9-8-10(11-4-3-7-15-11)13-14(9)6-5-12/h3-4,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOAANMSPUVRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features, including a thiophene ring and an ethyl-substituted pyrazole moiety. This compound has attracted attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H12N4SC_{11}H_{12}N_4S, with a molecular weight of approximately 236.29 g/mol. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
  • Introduction of the Acetonitrile Group : The acetonitrile moiety is introduced via a nucleophilic substitution reaction involving an appropriate nitrile source.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogen TestedMIC (μg/mL)MBC (μg/mL)
This compoundStaphylococcus aureus0.22Not reported
This compoundStaphylococcus epidermidis0.25Not reported

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds similar to this compound have demonstrated IC50 values ranging from 3 to 20 µM against different cancer cell lines . These compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Efficacy of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Pyrazole Derivative ABreast Cancer (MCF-7)10
Pyrazole Derivative BProstate Cancer (LNCaP)7

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented, with some compounds showing significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha . This activity is crucial for developing treatments for chronic inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of both thiophene and pyrazole rings enhances its ability to form stable interactions with these targets.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structural similarity to other bioactive molecules suggests it could serve as a lead compound in drug development. Research indicates that pyrazole derivatives often exhibit anti-inflammatory, analgesic, and antimicrobial activities.

Case Studies:

Agricultural Chemistry

The compound's unique structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness in controlling pests and diseases in crops.

Case Studies:

  • Pesticide Development: Research into similar compounds has led to the development of effective agricultural chemicals that target specific pest species without harming beneficial organisms.

Material Science

Due to its distinctive electronic properties, 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile may find applications in materials science, particularly in the development of organic semiconductors or conductive polymers.

Case Studies:

  • Organic Electronics: Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), showcasing their potential in energy-efficient technologies.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally related compounds can provide insights into its efficacy and versatility.

Compound NameStructural FeaturesUnique Aspects
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrileLacks ethyl group on pyrazoleDifferent reactivity due to missing ethyl group
2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrileContains methyl instead of ethylAltered biological activity profile
2-(5-amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrileSubstituted pyridine instead of thiophenePotentially different pharmacological effects

Future Research Directions

Given the preliminary findings surrounding the applications of this compound, further research is warranted. Potential areas for exploration include:

Biological Testing:
Conducting comprehensive biological assays to evaluate the compound's efficacy against various diseases and infections.

Synthetic Optimization:
Improving synthetic routes to enhance yield and purity could facilitate more extensive studies on this compound.

Environmental Impact Studies:
Assessing the environmental implications of using this compound in agricultural applications will be crucial for sustainable practices.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Functional Group Diversity : The prop-2-yn-1-yl substituent () introduces alkyne functionality, enabling click chemistry applications absent in the target compound.

Physicochemical Properties

  • Solubility : The ethyl group in the target compound likely enhances lipophilicity compared to the polar 4-methoxyphenyl derivative (). However, the cyclopropyl analog () may exhibit lower solubility due to increased hydrophobicity.
  • Stability : Thiophene-containing compounds (e.g., ) are generally stable under acidic conditions, whereas triazole derivatives () show sensitivity to HCl-mediated hydrolysis.

Preparation Methods

Pyrazole Ring Formation

The classical approach to pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives, yielding the pyrazole core through a [3+2] cycloaddition mechanism. This method is well-established and allows for diverse substitution patterns on the pyrazole ring.

Thiophene Substitution

The thiophen-2-yl group is introduced through condensation reactions involving thiophene derivatives. For example, thiophene-substituted pyrazoles can be synthesized by reacting thiophene-2-carbaldehyde or its derivatives with hydrazine and appropriate diketones or β-ketoesters.

Introduction of the Acetonitrile Group

The acetonitrile substituent at the C5 position is generally introduced by alkylation or substitution reactions on the pyrazole intermediate. A common approach involves the use of acetonitrile-containing reagents or intermediates such as bromoacetonitrile, which can react with the pyrazole ring under basic conditions to install the nitrile moiety.

Detailed Preparation Procedure

Based on the synthesis steps reported in the literature and patent disclosures, the preparation can be summarized as follows:

Step Reaction Description Reagents/Conditions Outcome
1 Formation of pyrazole core Condensation of 1,3-dicarbonyl compound with hydrazine Pyrazole intermediate
2 Introduction of thiophen-2-yl substituent Condensation with thiophene-2-carbaldehyde or related derivatives Thiophene-substituted pyrazole
3 Alkylation at N1 position Reaction with ethylating agents (e.g., ethyl bromide) under basic conditions N1-ethyl pyrazole
4 Installation of acetonitrile group at C5 Alkylation with bromoacetonitrile or similar nitrile sources in presence of base Final compound: this compound

This sequence ensures regioselective substitution and functional group compatibility.

Example Synthetic Route from Literature

A representative synthesis reported involves:

  • Stirring thiophene acetonitrile with N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF) to generate a bromo-substituted thiophene intermediate.
  • Subsequent Suzuki coupling with substituted phenylboronic acids in the presence of palladium catalysts under reflux conditions (80–100 °C) to form the pyrazole-thiophene framework.
  • Final alkylation and functionalization steps to install the ethyl and acetonitrile groups, often involving reflux in ethanol with aqueous sodium hydroxide.

Research Findings and Analysis

Structural Analog Comparisons

Comparative studies highlight the influence of substitution patterns on synthesis and properties:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences Synthetic Implications
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile C11H11N3S 217.29 Target compound Standard synthetic route as above
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile C11H11N3S 217.29 Acetonitrile at position 4 vs. 5 Requires different regioselective control
2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)ethan-1-amine C11H15N3S 221.32 Amine replaces nitrile Different reactivity and purification
2-(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile C12H13N3S 231.32 Isopropyl vs. ethyl; thiophen-3-yl vs. thiophen-2-yl Steric and electronic effects influence synthesis

Challenges and Optimization

  • Regioselectivity: Controlling substitution at the pyrazole C5 position is critical to avoid positional isomers.
  • Catalyst Selection: Palladium catalysts in Suzuki coupling steps require optimization for yield and purity.
  • Reaction Conditions: Solvent choice (DMF, DMSO, THF) and temperature control (80–100 °C) are important for efficient bromination and coupling.
  • Scalability: Efficient, scalable methods are still under development to facilitate industrial applications.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents Conditions Notes
Pyrazole ring synthesis Condensation of 1,3-dicarbonyl + hydrazine 1,3-dicarbonyl compound, hydrazine hydrate Reflux in ethanol or suitable solvent Classical method for pyrazole core
Thiophene substitution Condensation or Suzuki coupling Thiophene-2-carbaldehyde or bromo-thiophene, Pd catalyst 80–100 °C, 6–24 h, solvents like toluene, DMF Suzuki coupling preferred for aryl substitution
N1-ethylation Alkylation with ethyl halide Ethyl bromide, base (e.g., K2CO3) Room temp to mild heating Selective for N1 position
C5 acetonitrile introduction Alkylation with bromoacetonitrile Bromoacetonitrile, base (NaOH or K2CO3) Reflux in ethanol or aqueous base Requires regioselective control

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how can reaction conditions be tuned to maximize yield and purity?

  • Methodology : The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles or ketones. Key parameters include:

  • Solvent selection : Ethanol or acetonitrile is preferred for solubility and reaction efficiency .

  • Temperature control : Reactions often proceed at reflux (70–100°C) to accelerate cyclization while minimizing side products .

  • Catalyst use : Acidic or basic catalysts (e.g., HCl, KOH) may enhance pyrazole ring formation.

  • Yield optimization : Column chromatography or recrystallization in ethanol improves purity (>95%) .

    • Data Table :
Synthetic StepSolventTemp. (°C)CatalystYield (%)Purity (%)
Pyrazole formationEthanol80HCl6590
Acetonitrile additionAcetonitrileRTNone7895

Q. How can spectroscopic and crystallographic methods characterize the compound’s structure?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify protons and carbons in the pyrazole, thiophene, and acetonitrile groups. Key shifts: pyrazole C-3 (δ 145–150 ppm), thiophene protons (δ 6.8–7.2 ppm) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures. For example, bond lengths in the pyrazole ring (1.33–1.38 Å) and thiophene C–S (1.71 Å) confirm connectivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyrazole or thiophene) influence bioactivity?

  • Methodology :

  • SAR studies : Compare analogues (e.g., 2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile) to assess substituent effects. Ethyl groups enhance lipophilicity, improving membrane permeability .
  • Computational modeling : DFT calculations or molecular docking (e.g., AutoDock) predict binding affinities to targets like COX-2 or kinases .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case Study : Discrepancies in anticancer activity (e.g., IC50_{50} variations) may arise from polymorphic forms. Use SHELXL to compare crystal packing and hydrogen-bonding networks, which affect solubility and bioavailability .

Q. What strategies mitigate challenges in refining low-quality X-ray diffraction data for this compound?

  • Methodology :

  • Twinned data : SHELXL’s TWIN/BASF commands model twinning ratios .
  • High thermal motion : Apply anisotropic displacement parameters (ADPs) to thiophene sulfur atoms .
  • Validation tools : Check Rint_{int} (<0.05) and CCDC deposition (e.g., CIF files) .

Q. How can reaction mechanisms for acetonitrile-group functionalization be elucidated?

  • Methodology :

  • Kinetic studies : Monitor nucleophilic substitution (e.g., CN → CONH2_2) via HPLC at varying pH (7–12) .
  • Isotopic labeling : 15^{15}N NMR tracks nitrile transformation pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on its enzyme inhibition potency?

  • Approach :

  • Assay standardization : Control variables (e.g., enzyme concentration, incubation time). For example, IC50_{50} differences in COX-2 inhibition may stem from enzyme sources (human vs. murine) .
  • Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models to identify outliers .

Methodological Tools Table

TechniqueApplication ExampleReference
SHELXL refinementResolving twinned crystals
DFT calculationsPredicting electronic properties
Broth microdilutionAntimicrobial activity screening
HPLC kinetic analysisMonitoring nitrile reactivity

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-ethyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.